molecular formula C11H14N4O2 B1480361 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid CAS No. 2098058-13-8

1-(6-(Azetidin-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid

Cat. No. B1480361
CAS RN: 2098058-13-8
M. Wt: 234.25 g/mol
InChI Key: YWRGJOUACLAJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of azetidine derivatives has been observed in scientific research . It was noted that increasing the size of the heterocyclic aliphatic amines from a four- to a six-membered ring system did not adversely affect the reaction, and all adducts were obtained in moderate-to-good yields .


Molecular Structure Analysis

The molecular structure of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid contributes to its potential in scientific research. The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Chemical Reactions Analysis

The chemical reactions involving 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid are influenced by the size of the heterocyclic aliphatic amines . The reaction does not adversely affect when the size of the amines is increased from a four- to a six-membered ring system .

Scientific Research Applications

Drug Discovery and Development

Azetidine derivatives are integral in the pharmaceutical industry, particularly in drug discovery. They serve as important pharmacophores, which are parts of a molecular structure that are responsible for a particular biological interaction that causes a drug’s effect. Azetidine rings are incorporated into drugs to improve their metabolic stability and enhance their interaction with biological targets .

PROTAC Development

Azetidine derivatives are used as rigid linkers in the development of Proteolysis Targeting Chimeras (PROTACs). These are molecules designed to degrade specific proteins within cells. The rigidity provided by azetidine-based linkers can influence the three-dimensional orientation of the degrader, which is crucial for the formation of the ternary complex necessary for targeted protein degradation .

Peptidomimetics

In medicinal chemistry, azetidines find applications as pharmacological tools in peptidomimetics. These are small protein-like chains designed to mimic a peptide or protein of interest. Azetidine derivatives can act as unnatural amino acids, providing structural diversity and enhancing the biological properties of peptidomimetic drugs .

Antimicrobial Agents

Azetidine derivatives exhibit a range of pharmacological activities, including antimicrobial properties. They have been used to develop antibacterial and antifungal agents due to their ability to interfere with microbial cell processes .

Polymerization

Recent advances in synthetic chemistry have explored the use of azetidines in polymerization processes. The unique reactivity of azetidines allows them to be used as monomers or initiators in creating polymers with specific properties .

Chiral Templates

Azetidines serve as chiral templates in synthetic chemistry, aiding in the production of enantiomerically pure compounds. Their strained ring structure provides a rigid framework that can influence the stereochemistry of subsequent reactions .

properties

IUPAC Name

1-[6-(azetidin-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c16-11(17)8-5-15(6-8)10-4-9(12-7-13-10)14-2-1-3-14/h4,7-8H,1-3,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRGJOUACLAJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC(=NC=N2)N3CC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(Azetidin-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6-(Azetidin-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid
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